molecular formula C19H21N3O4S B2461155 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 694464-07-8

4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2461155
CAS RN: 694464-07-8
M. Wt: 387.45
InChI Key: SFZQBCHHAKAFNU-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, also known as ETT, is a chemical compound that has been studied for its potential applications in scientific research. ETT is a member of the triazole family of compounds, which have been shown to have a variety of biological activities.

Scientific Research Applications

4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various scientific fields. One of the primary areas of research has been in the field of medicinal chemistry, where this compound has been shown to have potential as an anti-cancer agent. In addition, this compound has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of cancer and neurological disorders. This compound has been shown to have a high affinity for certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. In animal studies, this compound has been shown to improve cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, this compound is also relatively unstable and can degrade over time, which can limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research on 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. One area of interest is in the development of new derivatives of this compound that may have improved biological activity and stability. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential side effects of this compound and to develop methods for minimizing these side effects in clinical use.

Synthesis Methods

The synthesis of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves several steps, including the reaction of 4-ethoxybenzaldehyde with 3,4,5-trimethoxyphenylacetonitrile to form a Schiff base intermediate. This intermediate is then reacted with thiosemicarbazide to form the final product, this compound. The synthesis of this compound has been optimized by various researchers to improve yield and purity.

properties

IUPAC Name

4-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-5-26-14-8-6-13(7-9-14)22-18(20-21-19(22)27)12-10-15(23-2)17(25-4)16(11-12)24-3/h6-11H,5H2,1-4H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZQBCHHAKAFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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